molecular formula C27H26N4O6 B2655026 2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1286574-29-5

2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2655026
M. Wt: 502.527
InChI Key: BUKBAMAGULEYSC-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C27H26N4O6 and its molecular weight is 502.527. The purity is usually 95%.
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Scientific Research Applications

Annular Tautomerism Studies

Research on NH-pyrazoles, which are structurally related to the queried compound, has elucidated the phenomenon of annular tautomerism. These studies are fundamental in understanding the structural and electronic properties of pyrazole derivatives, impacting their reactivity and interaction with biological targets (Cornago et al., 2009).

Antimicrobial and Antifungal Activities

New pyrazoline and pyrazole derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activities. This suggests potential applications of the compound , if structurally similar, in developing new antimicrobial agents (Hassan, 2013).

Photophysical and Chemosensor Applications

Pyrazoline derivatives, particularly those with dimethoxyphenyl groups, have been synthesized and explored for their photophysical properties and potential as fluorescent chemosensors. This research area could provide insights into the development of novel sensors for metal ions or organic molecules, leveraging the unique structural elements of the compound (Khan, 2020).

Cancer Research and Chemotherapeutic Applications

Studies on pyrazolyl derivatives have identified potential in cancer research, particularly as chemotherapeutic agents. The structural complexity and modifiable nature of these compounds allow for targeted investigations into their mechanism of action and efficacy against various cancer cell lines, indicating a promising area for the application of the compound (Pellei et al., 2023).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O6/c1-16-20(28-26(37-16)18-7-6-8-23(34-3)25(18)36-5)15-30-11-12-31-21(27(30)32)14-19(29-31)17-9-10-22(33-2)24(13-17)35-4/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKBAMAGULEYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CN3C=CN4C(=CC(=N4)C5=CC(=C(C=C5)OC)OC)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5-((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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